2,4,6-Triphenylthiopyrylium

Photochemistry Radical Generation Quantum Yield

2,4,6-Triphenylthiopyrylium (TPTP+) is a cationic thiopyrylium salt (CAS 18342-83-1) distinguished by the replacement of the pyrylium oxygen with sulfur. This heteroatom substitution fundamentally alters its electronic structure, redox potentials, and photochemical reactivity compared to its oxygen-based analog, 2,4,6-triphenylpyrylium (TP+).

Molecular Formula C23H17S+
Molecular Weight 325.4 g/mol
Cat. No. B12475331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylthiopyrylium
Molecular FormulaC23H17S+
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1
InChIKeyWNWXXQTUESDFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylthiopyrylium (TPTP+): A Thiopyrylium Salt Photocatalyst and Electron-Transfer Probe


2,4,6-Triphenylthiopyrylium (TPTP+) is a cationic thiopyrylium salt (CAS 18342-83-1) distinguished by the replacement of the pyrylium oxygen with sulfur [1]. This heteroatom substitution fundamentally alters its electronic structure, redox potentials, and photochemical reactivity compared to its oxygen-based analog, 2,4,6-triphenylpyrylium (TP+). It functions as a visible-light photocatalyst via electron transfer mechanisms and serves as a photosensitizer probe in various media [2]. Its primary applications are in environmental photocatalysis for pollutant degradation and as a mechanistic probe for photoinduced electron transfer studies.

Why 2,4,6-Triphenylthiopyrylium Cannot Be Substituted by Generic Pyrylium Analogs


The sulfur-for-oxygen substitution in TPTP+ versus TP+ is not isoelectronic; it creates a distinct electronic landscape with quantifiable differences in ground- and excited-state redox potentials, nucleophilic reactivity, and photostability [1]. Simple replacement with TP+ or other pyrylium salts leads to markedly different photocatalytic degradation rates, product distributions, and catalyst lifetimes [2]. The quantitative evidence below demonstrates that TPTP+ and its closest analogs are non-interchangeable in applications requiring specific reduction potentials, radical yields, or long-term catalyst reusability.

Quantitative Differentiation of 2,4,6-Triphenylthiopyrylium Against Close Analogs


One-Electron Photoreduction Quantum Yield: TPTP+ Outperforms TP+ and 2BDPP

The quantum yield (Φ) for one-electron photoreduction of TPTP+ is 0.53, which is 2.5-fold higher than the 0.21 measured for the direct oxygen analog 2,4,6-triphenylpyrylium (TP+) and over 11-fold higher than 2-t-butyl-4,6-diphenylpyrylium (2BDPP, Φ = 0.047) [1]. This measurement was performed in tetrahydrofuran (THF) and/or 1,2-dimethoxyethane solution, with photoproducts identified as pyranyl radicals via ESR spectroscopy.

Photochemistry Radical Generation Quantum Yield

Heterogeneous Photocatalytic Degradation: TPTP+ Achieves Higher Activity and Stability than TP+

In the photocatalytic degradation of phenol (40 ppm, pH 3), TPTP+-based photocatalysts were more active and stable than their TP+ analogs. The initial efficiency order was TPTP/MCM-41 ≈ TPTP/SiO2 > TPTP@Beta > TPTP@Y > TiO2 [1]. While TPTP/MCM-41 and TPTP/SiO2 showed higher initial activity, the encapsulated TPTP@Beta catalyst exhibited a final productivity at least 4 times higher than TPTP/SiO2 or TPTP/MCM-41 due to superior stability and reusability [1]. Addition of H2O2 (10^-3 M) accelerated phenol photodegradation by a factor of 6 for TPTP@Beta [1].

Photocatalysis Water Treatment Zeolite Encapsulation

Ground-State One-Electron Reduction Potential: TPTP+ is Easier to Reduce than TP+

The one-electron reduction potential (E°) of TPTP+ is 0.03 V vs. NHE, compared to -0.13 V for TP+ [1]. This 160 mV difference indicates that TPTP+ is thermodynamically easier to reduce, making it a more potent electron acceptor in ground-state electron transfer reactions. The measured quenching rate constants for triplet ZnTPPS4- were proportional to these reduction potentials, confirming the thermodynamic control of the electron transfer [1].

Electrochemistry Redox Potential Electron Transfer

Singlet Excited-State Reduction Potential: TPTP+ is a Stronger Photooxidant than TP+

The singlet excited-state reduction potential, estimated as E°(¹Pyr+/o) = E°(Pyr+/o) + E00, is 2.91 V for TPTP+ versus 2.66 V for TP+ [1]. This 250 mV difference arises from TPTP+'s slightly higher singlet energy (E00 = 2.88 eV) compared to TP+ (E00 = 2.80 eV) combined with its more positive ground-state potential. The higher excited-state potential makes TPTP+ a significantly stronger photooxidant, capable of oxidizing substrates that are inert toward excited TP+.

Excited State Photooxidant Singlet Energy

Reduction Kinetics with Cyanoborohydride: TPTP+ Reacts 3.9x Slower than TP+ but with Higher Isotope Effect

The second-order rate constant for reduction by sodium cyanoborohydride in acetonitrile at 25 °C is k = 16.7 dm³ mol⁻¹ s⁻¹ for TPTP+, compared to 65.6 dm³ mol⁻¹ s⁻¹ for TP+ [1]. This 3.9-fold slower rate indicates lower electrophilicity of the thiopyrylium cation. Notably, the kinetic isotope effect (k_BH3CN/k_BD3CN) is 1.68 for TPTP+ versus 1.17 for TP+, suggesting a more product-like transition state in hydride transfer to the sulfur-containing cation [1]. Product distribution also differs: TPTP+ yields a 54:46 mixture of 4H- and 2H-thiopyrans, while TP+ gives a 24:76 ratio, with the 2H-pyran undergoing further electrocyclic ring opening [1].

Kinetics Hydride Reduction Isotope Effect

Optimal Application Scenarios for 2,4,6-Triphenylthiopyrylium Based on Comparative Evidence


Visible-Light Photocatalytic Degradation of Phenolic Pollutants in Water

For wastewater treatment processes targeting phenol or aniline, TPTP+ encapsulated in zeolite Beta (TPTP@Beta) provides the optimal balance of initial activity and long-term stability. With a productivity at least 4-fold higher than silica-supported TPTP+ and superior reusability, it outperforms TiO2 and the oxygen analog TP+ [1]. The addition of 10^-3 M H2O2 further accelerates degradation 6-fold, enabling rapid treatment cycles.

High-Efficiency Radical Generation for Photochemical Synthesis

In photochemical reactions requiring maximum radical yields, TPTP+ is the superior choice due to its quantum yield of 0.53 for one-electron photoreduction, which is 2.5-fold higher than TP+ [1]. This makes it particularly suited for photoinitiated polymerization, radical-mediated organic synthesis, or mechanistic studies where spin-trapping sensitivity is paramount.

Transmembrane Charge Transport Studies as a Stronger Photooxidant

For investigations of biological or biomimetic electron transport across lipid bilayers, TPTP+ offers a singlet excited-state reduction potential of 2.91 V—250 mV higher than TP+ [1]. This enables oxidative quenching of a wider range of electron donors and makes it the preferred photosensitizer for studies requiring high driving force for charge separation.

Regioselective Nucleophilic Addition to Thiopyrylium Cations

When synthetic routes demand preferential formation of 4H-adducts over 2H-adducts, TPTP+ provides a 54:46 regioisomeric ratio compared to the 24:76 ratio for TP+ [1]. This divergent selectivity, combined with a 3.9-fold slower reduction rate, offers finer kinetic control for multi-step syntheses where over-reduction or ring-opening side reactions must be avoided.

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